REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][Si:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][CH2:10][OH:11].S(=O)(O)[O-:15].[Na+].[Cr](O)(O)(=O)=O>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6].O>[CH3:6][Si:7]([CH3:13])([CH3:12])[CH2:8][CH2:9][C:10]([OH:15])=[O:11] |f:2.3,6.7.8.9|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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C[Si](CCCO)(C)C
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[Cr](=O)(=O)(O)O
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was mixed until all solid
|
Type
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DISSOLUTION
|
Details
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had dissolved
|
Type
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CUSTOM
|
Details
|
This solution was immersed in an ice/water bath
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Type
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TEMPERATURE
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Details
|
The solution was then cooled to 0°-5° C.
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Type
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TEMPERATURE
|
Details
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had been cooled to 0°-10° C. in an ice/water bath
|
Type
|
ADDITION
|
Details
|
During the addition the temperature
|
Type
|
ADDITION
|
Details
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after the addition
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
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Type
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EXTRACTION
|
Details
|
the dense, green lower layer was extracted with 200 mL of petroleum ether
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the upper layer was added to the upper layer which
|
Type
|
CUSTOM
|
Details
|
had been previously separated
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the lower layer was added to the lower layer from the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
were extracted three times with 200 mL of petroleum ether
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
this mixture was successively washed twice with a saturated aqueous solution of sodium chloride, twice with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the combined extracts under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCC(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |